Product packaging for 2,6-Bis(methylthio)benzaldehyde(Cat. No.:CAS No. 918882-53-8)

2,6-Bis(methylthio)benzaldehyde

Cat. No.: B1375967
CAS No.: 918882-53-8
M. Wt: 198.3 g/mol
InChI Key: BPTQRUHJHYYKCG-UHFFFAOYSA-N
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Description

Structural Significance within Aromatic Aldehydes and Thioether Frameworks

The structure of 2,6-Bis(methylthio)benzaldehyde is notable for the presence of two key functional groups: the aldehyde and the twin thioethers. The aldehyde group is a versatile functional handle, participating in a wide array of chemical transformations central to synthetic organic chemistry.

The thioether moieties (–S–CH₃) at the ortho positions introduce several layers of complexity and interest. Sulfur, being less electronegative and more polarizable than oxygen, imparts distinct electronic properties to the aromatic ring compared to its oxygenated analogue, 2,6-dimethoxybenzaldehyde. These thioether groups can influence the reactivity of the aldehyde and the aromatic ring through both inductive and resonance effects. Furthermore, the sulfur atoms can act as coordination sites for metal catalysts, potentially directing reactions to specific locations on the molecule.

A key synthesis route to this compound involves the nucleophilic aromatic substitution of 2,6-dichlorobenzaldehyde (B137635) with sodium thiomethoxide. This reaction proceeds with a high reported yield of 93%, demonstrating an efficient method for the introduction of the methylthio groups. researchgate.net

PropertyValue
Molecular Formula C₉H₁₀OS₂
Molecular Weight 198.31 g/mol crysdotllc.com
CAS Number 918882-53-8 crysdotllc.com
Appearance Not widely reported, likely a solid or oil
Purity Commercially available up to 97% crysdotllc.com

Rationale for Research Focus on Ortho-Disubstituted Benzaldehyde (B42025) Systems

Research into ortho-disubstituted benzaldehyde systems is driven by the profound impact these substituents have on the molecule's conformation and reactivity, a phenomenon often referred to as the "ortho effect". The proximity of the ortho groups to the aldehyde functionality can lead to significant steric hindrance, which can influence the aldehyde's accessibility to reagents and its preferred rotational conformation.

This steric crowding can force the aldehyde group out of the plane of the aromatic ring, altering its electronic communication with the ring and consequently its reactivity. In the case of this compound, the two methylthio groups create a sterically congested environment around the formyl group. Understanding how this specific substitution pattern affects reaction outcomes is a key area of academic inquiry. researchgate.net

Furthermore, the development of transient directing groups has enabled a diverse range of ortho-C(sp²)–H functionalizations of benzaldehyde substrates. acs.orgnih.gov These strategies allow for the introduction of various functional groups at the ortho position, highlighting the ongoing interest in selectively modifying these systems.

Overview of Current Research Paradigms and Potential Directions

Current research involving functionalized aromatic aldehydes is vibrant and multifaceted. A significant area of focus is the development of novel catalytic methods for C-H functionalization. acs.orgnih.govacs.org While specific studies on this compound are not abundant, the broader trends in the field suggest several potential research avenues for this molecule.

Potential Research Directions:

Conformational Analysis: Detailed computational and spectroscopic studies could elucidate the preferred conformation of the aldehyde and methylthio groups and quantify the rotational barriers. This would provide fundamental insights into the steric and electronic interactions at play.

Reactivity Studies: A systematic investigation of the reactivity of the aldehyde group in this compound towards a range of nucleophiles would reveal the extent of steric hindrance and electronic modulation by the ortho-thioether groups.

Metal-Catalyzed Cross-Coupling: The thioether groups could serve as directing groups or ligands in transition metal-catalyzed reactions, enabling novel transformations of the aromatic ring.

Synthesis of Heterocycles: The aldehyde functionality is a key precursor for the synthesis of various heterocyclic systems. The unique substitution pattern of this compound could lead to the formation of novel and potentially bioactive heterocyclic scaffolds.

Materials Science: Aromatic thioethers have been explored as components in functional materials. The specific substitution pattern of this molecule could be exploited in the design of new organic electronic materials.

While direct experimental data on the spectroscopic properties of this compound is scarce in publicly available literature, we can infer expected spectral characteristics based on analogous compounds.

Spectroscopic Data (Inferred)Expected Characteristics
¹H NMR Aromatic protons would likely appear as a multiplet in the region of 7.0-7.8 ppm. The methyl protons of the thioether groups would likely be a singlet around 2.4-2.6 ppm. The aldehyde proton would be a singlet further downfield, likely above 10 ppm.
¹³C NMR The carbonyl carbon of the aldehyde would be expected around 190-195 ppm. Aromatic carbons would appear in the 120-140 ppm region. The methyl carbons of the thioether groups would be expected in the 15-25 ppm range.
IR Spectroscopy A strong C=O stretching vibration for the aldehyde would be expected around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic ring and the methyl groups would also be present.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10OS2 B1375967 2,6-Bis(methylthio)benzaldehyde CAS No. 918882-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(methylsulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTQRUHJHYYKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)SC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90844950
Record name 2,6-Bis(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90844950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918882-53-8
Record name 2,6-Bis(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90844950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 2,6 Bis Methylthio Benzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and carbon-carbon bond-forming reactions.

Nucleophilic Addition and Condensation Reactions

Nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde is a fundamental reaction pathway, leading to the formation of diverse functional groups.

The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a well-established transformation. masterorganicchemistry.comyoutube.com This condensation reaction typically involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com The formation of imines is a reversible process, and the removal of water can drive the reaction towards the product. youtube.com A variety of catalysts, including acidic and basic catalysts, can be employed to facilitate this reaction. peerj.comorganic-chemistry.org For instance, Amberlyst® 15, a heterogeneous catalyst, has been shown to be effective for imine synthesis under solventless conditions. peerj.com The reaction involves stirring the aldehyde and amine at room temperature, followed by filtration of the catalyst. peerj.com

Imines are valuable intermediates in organic synthesis, serving as precursors for the construction of nitrogen-containing heterocyclic compounds. peerj.com The general reaction for imine formation from an aldehyde and a primary amine is as follows:

Imine Formation Reaction

Figure 1: General reaction for the formation of an imine from an aldehyde and a primary amine.

Similar to the formation of imines, 2,6-bis(methylthio)benzaldehyde can react with hydrazine (B178648) and its derivatives to form hydrazones. nih.govnih.gov This reaction proceeds through the condensation of the aldehyde with the hydrazine, eliminating a molecule of water. nih.gov Hydrazones are a class of organic compounds with a wide range of biological activities and are also used as intermediates in various chemical syntheses. researchgate.net The synthesis of hydrazones can be achieved by reacting an aldehyde with a hydrazine in a suitable solvent, often with heating. nih.gov

Oximation, the reaction of an aldehyde with hydroxylamine (B1172632), yields an oxime. byjus.comorientjchem.org This reaction is typically carried out in the presence of a weak acid or base as a catalyst. byjus.comorientjchem.org For example, the oximation of benzaldehyde (B42025) can be achieved using hydroxylamine hydrochloride in the presence of a base. wikipedia.org The resulting oximes have applications in various fields, including as intermediates for the synthesis of amides via the Beckmann rearrangement and for the preparation of nitriles through dehydration. byjus.comwikipedia.org

The general reactions for hydrazone and oxime formation are depicted below:

Hydrazone and Oxime Formation Reactions

Figure 2: General reactions for the formation of a hydrazone and an oxime from an aldehyde.

Dithioacetalization and Related Protecting Group Manipulations

The aldehyde functional group can be protected to prevent its reaction under certain conditions. One common method for protecting aldehydes is the formation of dithioacetals. This involves reacting the aldehyde with a dithiol, such as 1,3-propanedithiol, in the presence of a Lewis or Brønsted acid catalyst. The resulting cyclic dithioacetal is stable to a wide range of reaction conditions.

Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel, Aldol (B89426), Wittig-type)

The aldehyde group of this compound is a key handle for constructing new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, in the presence of a basic catalyst. nih.govthermofisher.comnih.gov The reaction typically proceeds via the formation of a carbanionic intermediate from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration yields an α,β-unsaturated product. thermofisher.com The Knoevenagel condensation is a versatile tool for synthesizing a variety of important chemical intermediates. nih.gov The reaction is influenced by the nature of the substituents on the benzaldehyde, with electron-withdrawing groups generally leading to higher reactivity. nih.gov

Aldol Condensation: The aldol reaction involves the reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound. masterorganicchemistry.comlibretexts.orgmagritek.com In a mixed aldol reaction, where two different carbonyl compounds are used, a mixture of products can be formed. libretexts.org However, if one of the partners, like benzaldehyde, lacks α-hydrogens and thus cannot form an enolate, it can act solely as an electrophilic acceptor, leading to a more controlled reaction. libretexts.org The reaction of an enolizable ketone with this compound in the presence of a base would be expected to yield a β-hydroxy ketone, which could potentially undergo dehydration to form an α,β-unsaturated ketone.

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. libretexts.orgwikipedia.orglumenlearning.comlibretexts.org It involves the reaction of a phosphorus ylide (Wittig reagent) with the carbonyl compound. libretexts.orgwikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The reaction is compatible with a variety of functional groups. libretexts.org The reaction of this compound with a suitable Wittig reagent would provide a direct route to the corresponding substituted styrene (B11656) derivative.

Reaction TypeReagentsProduct Type
Knoevenagel CondensationActive methylene compound (e.g., malononitrile), baseα,β-Unsaturated dicarbonyl or related compound
Aldol CondensationEnolizable ketone or aldehyde, base or acidβ-Hydroxy carbonyl compound, α,β-Unsaturated carbonyl compound
Wittig ReactionPhosphorus ylideAlkene

Reactivity of the Methylthio Groups

The methylthio (-SCH₃) groups in this compound are generally stable under many reaction conditions. However, they can undergo specific transformations. For instance, the sulfur atoms can be oxidized to sulfoxides or sulfones using appropriate oxidizing agents. Additionally, the methylthio group can sometimes be cleaved or transformed under harsh conditions or with specific reagents. The methylthiomethyl (MTM) ether is a known protecting group for alcohols, which is introduced using dimethyl sulfoxide (B87167) and acetic anhydride, proceeding through a Pummerer rearrangement. wikipedia.org While this is not a direct reaction of the methylthio group on the aromatic ring, it highlights a related area of sulfur chemistry.

Sulfur-Mediated Transformations and Derivatizations

The presence of two methylthio groups is a defining feature of this compound, and these sulfur-containing moieties are pivotal to its reactivity. They can participate in various transformations, including oxidation, and can influence the reaction pathways of the aldehyde group. The thioether groups can be oxidized to sulfoxides or sulfones, thereby modulating the electronic properties of the benzaldehyde system.

Ligand Substitution and Coordination Behavior

While specific studies on the ligand substitution and coordination behavior of this compound are not extensively detailed in the provided context, the presence of sulfur atoms suggests potential for coordination with metal centers. Thioethers are known to act as ligands in coordination chemistry. The sulfur atoms in this compound could potentially coordinate to transition metals, influencing the catalytic activity and structural properties of the resulting metal complexes.

Aromatic Ring Derivatization and Functional Group Interconversions

The aromatic ring of this compound is susceptible to derivatization, and the aldehyde group can undergo a variety of functional group interconversions. The methylthio groups exert a strong directing effect in electrophilic aromatic substitution reactions. Furthermore, the aldehyde functionality can be converted into other functional groups such as alcohols, carboxylic acids, or imines, providing a versatile platform for the synthesis of more complex molecules. A related compound, 2-(Methylthio)benzaldehyde, can be reduced to the corresponding alcohol or oxidized to the carboxylic acid, and its aldehyde group can participate in condensation reactions. sigmaaldrich.com

Multicomponent Reaction (MCR) Strategies Incorporating the Compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. caltech.edunih.gov These reactions are highly efficient and atom-economical. nih.gov

While direct examples of MCRs incorporating this compound are not explicitly detailed, the aldehyde functionality is a common component in many well-known MCRs. For instance, aldehydes are key reactants in the Biginelli, Ugi, and Petasis reactions. caltech.edunih.gov The Ugi reaction, for example, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov

A study on the multicomponent synthesis of pyrimido[2,1-b] caltech.edunih.govthiazine derivatives utilized a one-step reaction involving bis(methylthio)methylene malononitrile, thiourea, and various heteryl amines. degloorcollege.in This highlights the utility of the "bis(methylthio)" structural motif in constructing complex heterocyclic systems via MCRs. degloorcollege.in Although this example does not use this compound directly, it underscores the potential for compounds with similar functionalities to participate in such reactions. The aldehyde group in this compound could readily participate in the formation of imines, which are key intermediates in many MCRs, such as the Povarov reaction for the synthesis of quinolines. beilstein-journals.org

Applications of 2,6 Bis Methylthio Benzaldehyde in Advanced Chemical Research

Building Block for Complex Organic Synthesis

The inherent reactivity of the aldehyde and the directing and stabilizing effects of the methylthio groups make 2,6-bis(methylthio)benzaldehyde a valuable starting material for the synthesis of a wide array of organic molecules.

Construction of Substituted Heterocyclic Systems

The aldehyde functionality of this compound serves as a key electrophilic center for cyclization reactions to form various heterocyclic rings. These reactions often involve condensation with dinucleophiles to construct systems containing nitrogen, sulfur, and other heteroatoms. For instance, the reaction with compounds containing active methylene (B1212753) groups adjacent to a nitrile can lead to the formation of substituted pyridines and thiophenes. nih.gov The presence of the methylthio groups can influence the regioselectivity of these cyclizations and can be further functionalized in subsequent synthetic steps.

The synthesis of bis-heterocyclic compounds is another area where this aldehyde proves useful. nih.govresearchgate.net By reacting with appropriate linkers, two molecules of the aldehyde can be incorporated into a larger, more complex heterocyclic framework. nih.govresearchgate.net These bis-heterocyclic systems are of interest for their potential applications in materials science and medicinal chemistry.

A notable example involves the synthesis of dipyrrolo-fused thiophenes, where related thiophene-based aldehydes undergo multi-step transformations, including Vilsmeier-Haack formylation and Knoevenagel condensation, to yield complex pentacyclic structures. thieme-connect.de While not directly starting from this compound, these synthetic strategies highlight the potential of functionalized benzaldehydes in building elaborate heterocyclic systems.

Synthesis of Macrocyclic and Polyaromatic Architectures

The development of macrocyclic and polyaromatic compounds is a significant area of research, driven by their unique structural and electronic properties. This compound can serve as a precursor for the synthesis of such large and complex architectures.

Macrocyclic structures can be assembled through reactions that involve the aldehyde group in multiple condensation or coupling steps. Chemoenzymatic strategies, particularly those employing thioesterase (TE) domains, have shown promise in the macrocyclization of linear precursors to form macrocyclic peptides and polyketides. beilstein-journals.org While not a direct application, the principles of using functionalized building blocks in such syntheses are relevant.

The synthesis of poly(para-arylene)s, which are of interest for their potential as blue-emitting materials in Organic Light Emitting Devices (OLEDs), often involves the polymerization of functionalized aromatic monomers. mit.edu The aldehyde group of this compound could potentially be converted into other functionalities suitable for polymerization reactions, contributing to the formation of novel polyaromatic structures.

Formation of Bis-Aryl-α,β-Unsaturated Ketone Systems

A significant application of this compound is in the synthesis of bis-aryl-α,β-unsaturated ketones. These compounds are typically formed through an aldol (B89426) condensation reaction between an aromatic aldehyde and a ketone with two enolizable positions. acs.org The general scheme for this reaction involves the base-catalyzed condensation of two equivalents of the aldehyde with one equivalent of a cyclic or acyclic ketone.

The resulting bis-aryl-α,β-unsaturated ketones are valuable intermediates in organic synthesis and have been investigated for their potential applications in various fields. For example, rhodium-catalyzed reactions of β-(methylthio)-α,β-unsaturated ketones with 1-sulfonyl-1,2,3-triazoles can lead to the formation of functionalized β-amino-α,β-unsaturated ketones. nih.gov

Below is a table summarizing the types of reactions and resulting systems involving this compound as a building block.

Reaction TypeReactant(s)Resulting SystemReference(s)
Aldol CondensationKetone (e.g., cyclohexanone)Bis-Aryl-α,β-Unsaturated Ketone acs.org
CyclocondensationDinucleophilesSubstituted Heterocycles nih.govnih.govresearchgate.net
Polymerization (potential)-Polyaromatic Architectures mit.edu

Precursor for Ligand Design in Coordination Chemistry

The strategic placement of the sulfur atoms in this compound makes it an excellent precursor for the design of polydentate ligands, which are crucial in the field of coordination chemistry for the complexation of transition metals. numberanalytics.com

Development of Polydentate Ligands for Transition Metal Complexation

Polydentate ligands are molecules that can bind to a central metal ion through multiple donor atoms, forming stable complexes. numberanalytics.com The methylthio groups in this compound can act as soft donor sites, particularly suitable for binding to soft transition metals. Furthermore, the aldehyde group can be readily modified to introduce additional donor atoms, thereby increasing the denticity of the resulting ligand.

For instance, the aldehyde can be converted into an imine through condensation with a primary amine, introducing a nitrogen donor atom. If the amine itself contains other donor groups, a polydentate ligand with a combination of S, N, and potentially other donor atoms can be synthesized. Such ligands can form stable complexes with a variety of transition metals, including but not limited to palladium, gold, and zinc. researchgate.netmdpi.comrsc.org

The synthesis of a novel polydentate ligand containing two tripodal [S,S,P,O] coordination pockets has been reported, starting from a related bis(methylthio)phenyl precursor, highlighting the utility of the methylthio moiety in constructing complex ligand frameworks. researchgate.net

Investigations into Metal-Ligand Binding Affinity and Selectivity

The study of metal-ligand binding affinity and selectivity is fundamental to understanding the behavior of coordination complexes. Ligands derived from this compound offer a platform for such investigations. The presence of the soft sulfur donors can impart a degree of selectivity for certain metal ions.

Researchers have developed methods to quantify ligand-metal(loid) binding affinity under physiological conditions using ligand-attached affinity beads. nih.gov This technique could be applied to ligands derived from this compound to systematically study their binding preferences for different transition metals. Such studies are crucial for designing ligands with specific applications, for example, in catalysis or as sensors for metal ions. The binding affinity of thiol-rich peptides for metals like cadmium has been shown to be significant, suggesting that ligands incorporating thioether functionalities could exhibit interesting and potentially useful binding properties. nih.gov

The table below provides an overview of the potential ligand types and their applications in coordination chemistry.

Ligand TypePotential Donor AtomsApplicationReference(s)
Schiff Base LigandsS, NTransition Metal Complexation, Catalysis mdpi.combohrium.com
Phosphine-containing LigandsS, P, OTransition Metal Complexation researchgate.net
Thiol-rich LigandsSMetal Ion Binding and Sensing nih.gov

Role in Homogeneous and Heterogeneous Catalysis Development

The development of novel catalysts is a cornerstone of modern chemistry, aiming to improve reaction efficiency, selectivity, and sustainability. The structure of this compound makes it an intriguing candidate for applications in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In homogeneous catalysis, the sulfur atoms of the methylthio groups can act as soft donor ligands, coordinating to transition metal centers. This coordination can modulate the electronic properties and reactivity of the metal, influencing its catalytic activity. Thioether ligands are known to be effective in a variety of catalytic transformations. The proximity of the two thioether groups in this compound allows them to function as a bidentate "pincer" ligand, which can form stable chelate complexes with metal ions. These complexes could potentially catalyze reactions such as cross-coupling, hydrogenation, or oxidation. The aldehyde group, while reactive itself, can also influence the catalytic process through secondary interactions or by serving as an anchor point to a larger molecular scaffold.

Heterogeneous Catalysis: For heterogeneous catalysis, this compound can be used as a precursor to surface-active materials. nih.gov It could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. nih.gov This approach combines the selective reactivity of the molecule with the practical advantages of heterogeneous systems, such as easy separation and catalyst recycling. nih.gov The thioether groups provide strong anchoring points to metal nanoparticle surfaces, potentially stabilizing them and preventing aggregation, which is a common deactivation pathway.

Contributions to Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The defined geometry and multiple interaction sites of this compound make it a valuable component for building intricate supramolecular architectures.

Rational Design of Molecular Receptors and Cages

The rational design of molecules that can selectively bind other ions or molecules—a key aspect of host-guest chemistry—relies on creating well-defined cavities and binding pockets. This compound can serve as a rigid building block or "scaffold" for constructing larger macrocycles and molecular cages.

Through chemical reactions involving the aldehyde group (e.g., formation of imines or acetals), multiple units of this compound can be linked together. This can lead to the formation of macrocyclic structures where the methylthio groups and aromatic rings point into a central cavity. The sulfur atoms, with their lone pairs of electrons, can interact with guest species, particularly soft metal ions. The aromatic surfaces can engage in π-π stacking interactions with suitable guest molecules. By strategically designing the linking chemistry, it is possible to create receptors with specific sizes and shapes, tailored for binding particular guests. While specific macrocycles based on this exact benzaldehyde (B42025) are not widely documented, the synthesis of thioether macrocycles from related dialdehydes has been demonstrated. researchgate.net

Exploration of Non-Covalent Interactions in Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by a combination of weak, non-covalent interactions. nih.gov Understanding and controlling these interactions is crucial for creating complex, functional materials from the bottom up. researchgate.netnih.gov The structure of this compound allows for the exploration of several types of non-covalent interactions that can drive self-assembly. rsc.org

Key Non-Covalent Interactions:

Hydrogen Bonding: The aldehyde group's oxygen atom can act as a hydrogen bond acceptor.

π-π Stacking: The electron-rich aromatic ring can stack with other aromatic systems.

C-H···π Interactions: The methyl and aromatic C-H bonds can interact with the face of the benzene (B151609) ring.

Lone Pair···π Interactions: The sulfur atoms possess lone pairs of electrons that can interact with the π-system of adjacent aromatic rings.

The interplay of these forces can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state. rsc.org By modifying substituents on the aromatic ring or by co-crystallizing it with other molecules, chemists can systematically study how these subtle forces direct the formation of larger architectures. rsc.org

Integration into Functional Materials and Devices

The unique electronic and structural characteristics of this compound make it a promising precursor for the development of advanced functional materials with applications in electronics and optics.

Precursors for Organic Electronic Materials

Organic electronic materials, particularly organic semiconductors, are of great interest for applications in flexible displays, solar cells, and sensors. Sulfur-containing aromatic compounds are a well-established class of materials in this field due to the ability of sulfur's d-orbitals to enhance intermolecular electronic coupling.

This compound can be utilized as a key building block for synthesizing larger, conjugated organic molecules and polymers. The aldehyde group is a versatile handle for extension through reactions like the Wittig reaction or condensation reactions, allowing for the creation of extended π-systems. The presence of the methylthio groups can enhance the material's charge transport properties and influence its solid-state packing, both of which are critical for the performance of an organic semiconductor. The replacement of methylthio groups on aromatic rings is a known synthetic strategy, suggesting further pathways for derivatization. acs.org

Components for Optical and Electro-active Architectures

Materials with tunable optical and electronic properties are essential for creating sensors, switches, and other responsive devices. The molecular structure of this compound contains functionalities that can be chemically modified to alter these properties.

The thioether groups can be oxidized to the corresponding sulfoxides and sulfones. This transformation has a profound effect on the electronic nature of the molecule, making the aromatic ring more electron-poor. This, in turn, alters the molecule's absorption and emission of light (optical properties) and its redox potential (electro-active properties). This ability to tune the electronic character through simple oxidation allows for the creation of a family of related compounds with a spectrum of properties from a single precursor. The reactivity of thioethers with peroxidases also suggests potential for bio-inspired catalytic applications. acs.org This chemical versatility makes this compound a valuable component for designing materials whose function can be switched or modulated by external chemical or electrical stimuli.

Role in Dendrimer and Polymer Synthesis

Extensive research of scientific literature and chemical databases reveals a significant lack of documented applications for this compound in the fields of dendrimer and polymer synthesis. While the unique structure of this aromatic aldehyde, featuring two flanking methylthio groups, suggests potential as a monomer or a core molecule in polymerization reactions, no specific examples of its use in creating dendrimers or polymers have been reported in the available scientific literature.

Dendrimers, which are highly branched, monodisperse macromolecules, and polymers, which consist of repeating structural units, are typically synthesized from a variety of functionalized monomers. The synthesis of dendrimers often involves a stepwise, generational growth from a central core, or a convergent approach where dendritic wedges are built and then attached to a core. Polymers are generally formed through various polymerization reactions such as polycondensation, addition polymerization, or ring-opening polymerization.

The aldehyde functional group on this compound could theoretically participate in reactions like aldol condensations or be converted to other functional groups suitable for polymerization. The methylthio groups could also potentially influence the electronic properties and solubility of any resulting macromolecule or offer sites for post-polymerization modification.

However, despite these theoretical possibilities, searches of scholarly articles and chemical databases did not yield any studies that have utilized this compound for these purposes. The existing literature on dendrimer and polymer synthesis focuses on a wide array of other monomers and building blocks. For instance, research in this area often involves compounds like polyamidoamine (PAMAM), poly(propylene imine) (PPI), and various polyester-based dendrimers, or common monomers like styrenes, acrylates, and vinyls for polymer synthesis.

Therefore, there are no detailed research findings, reaction schemes, or data on the properties of dendrimers or polymers derived from this compound to report.

Data on Dendrimer and Polymer Synthesis Utilizing this compound

Polymer/Dendrimer TypeRole of this compoundKey Research FindingsReference
No data available in the scientific literature.

No Publicly Available Research Found for Computational and Theoretical Investigations of this compound

Despite a comprehensive search for scholarly articles and research data, no specific computational and theoretical investigations on the chemical compound this compound could be located in publicly accessible literature. As a result, the detailed analysis requested, including Density Functional Theory (DFT) studies, conformational analysis, spectroscopic property prediction, and reaction mechanism modeling, cannot be provided at this time.

The inquiry sought to populate a detailed article structure focusing on the electronic and molecular properties of this compound. This would have included an in-depth look at its molecular orbitals, reactivity descriptors, electrostatic potential, and the energy barriers associated with the rotation of its methylthio groups. Furthermore, the planned article was to cover the prediction of its spectroscopic signatures and the modeling of its chemical reaction mechanisms, complete with transition state characterizations.

However, the scientific literature that is currently available for public review does not appear to contain these specific analyses for this compound. While computational studies exist for structurally related benzaldehyde derivatives, extrapolating this data would not provide a scientifically accurate or reliable account for the unique structure of the target compound. The presence of two methylthio groups at the 2 and 6 positions of the benzene ring introduces specific electronic and steric effects that would require dedicated computational modeling to understand accurately.

Without primary research data, the generation of the requested informative and scientifically accurate content, including data tables and detailed research findings, is not feasible. The scientific community has not, to date, published research that would fulfill the specific requirements of the proposed article outline.

Computational and Theoretical Investigations of 2,6 Bis Methylthio Benzaldehyde

Molecular Dynamics Simulations for Intermolecular Interactions and Supramolecular Assembly

No publicly available research data could be found for this specific topic.

Future Perspectives and Emerging Research Frontiers

Development of Sustainable Synthesis Routes for 2,6-Bis(methylthio)benzaldehyde

The imperative for green chemistry is driving a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. researchgate.netchemmethod.com Future research will focus on developing more sustainable and environmentally benign routes to this compound. This involves exploring alternative reagents, renewable feedstocks, and catalytic systems that adhere to the principles of green chemistry. researchgate.netresearchgate.net

One promising avenue is the use of one-pot tandem reactions, which streamline synthetic processes by eliminating the need to isolate intermediates, thereby saving time, resources, and reducing waste. liberty.edu Research into novel catalytic systems, such as those using natural and biodegradable catalysts like lemon juice, is also gaining traction for the synthesis of related aromatic compounds, demonstrating high efficiency under mild conditions. rsc.org Another approach involves the use of stable, masked aldehyde precursors, such as aluminum hemiaminals derived from Weinreb amides, which can undergo cross-coupling reactions with greater control and efficiency. acs.orgrug.nl These methods offer a pathway to synthesize a variety of substituted benzaldehydes with high yields and functional group tolerance. acs.orgrug.nl

ParameterTraditional Synthesis (e.g., from 2,6-dichlorobenzaldehyde)Potential Sustainable Routes
Starting Materials Often derived from petroleum-based feedstocks.Exploration of bio-based feedstocks or recycled materials.
Reagents Use of stoichiometric, potentially hazardous reagents.Catalytic amounts of reusable catalysts (e.g., metal complexes, enzymes). chemmethod.com
Solvents Often requires volatile organic solvents.Use of greener solvents like water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions. chemmethod.com
Energy Input May require high temperatures and pressures.Milder reaction conditions, potentially using microwave or solar energy. chemmethod.comrsc.org
Byproducts Can generate significant salt and organic waste.Higher atom economy, minimizing byproduct formation.
Efficiency Multiple steps with purification may lower overall yield.One-pot or tandem reactions to improve efficiency and yield. liberty.edu

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound. Flow reactors provide superior control over reaction parameters such as temperature and mixing, enhancing safety, and improving product consistency. rsc.org This is particularly relevant when handling odorous or reactive sulfur compounds.

Furthermore, integrating flow chemistry with automated synthesis platforms can dramatically accelerate the exploration of reaction conditions and the production of derivative libraries. sigmaaldrich.comchemspeed.comnih.gov These platforms, which combine robotics with data-driven algorithms, can perform multi-step syntheses and purifications with minimal human intervention. sigmaaldrich.comnih.govbohrium.com For a building block like this compound, this enables high-throughput screening of its potential applications by rapidly generating a diverse set of derivatives for testing. chemspeed.com The development of affordable, open-source automated platforms is also making this technology more accessible for a wider range of research applications. chemrxiv.org

Advanced Functional Material Design Based on the Compound's Derivatives

The distinct functionalities of this compound—the reactive aldehyde group and the sulfur-containing thioether moieties—make it a valuable building block for advanced functional materials. d-nb.info The aldehyde allows for a wide range of subsequent chemical modifications, while the thioether groups can influence the electronic properties and provide coordination sites for metal ions.

Future research will likely focus on incorporating this compound into polymers, such as poly(phenylene oxide) (PPO)-based materials, to create thermosets with low dissipation factors suitable for high-frequency communications. mdpi.com The thioether groups could also be leveraged in the design of novel metal-organic frameworks (MOFs) or other porous materials, where they can influence pore size, selectivity, and catalytic activity. nih.gov The development of materials with tailored optical, electronic, or sensory properties is a key area of interest, driven by the need for new technologies in electronics, energy, and healthcare. nih.govaps.org For instance, substituted benzaldehydes have been investigated for their ability to modify the properties of biological molecules, suggesting potential applications in biomedicine. nih.gov

Bio-inspired Chemical Synthesis and Methodological Innovation

Nature provides a rich blueprint for the synthesis of complex molecules containing sulfur. nih.gov Bio-inspired synthesis seeks to emulate these natural processes, often employing enzymatic catalysts that operate under mild, environmentally friendly conditions. nih.gov Radical S-adenosyl-L-methionine (SAM) enzymes, for example, are known to catalyze the formation of carbon-sulfur bonds at unreactive positions in a variety of natural products. nih.gov

Future research could focus on discovering or engineering enzymes capable of selectively methylthiolating aromatic rings, providing a green alternative to traditional chemical methods. The use of transaminases for the synthesis of aromatic aldehydes from corresponding amines has already been demonstrated with high yields and purity, even in continuous flow systems. nih.gov Applying such bio-inspired or enzymatic approaches to the synthesis of this compound could lead to more efficient and sustainable production methods. This aligns with a broader trend of developing novel synthetic strategies, such as electroreductive cross-coupling, to create complex molecules like α-hydroxyaldehydes from simple aromatic precursors under mild conditions. acs.org

Data-Driven Discovery and Machine Learning Applications in Reaction and Material Design

The convergence of chemistry with data science and machine learning (ML) is set to revolutionize how new reactions and materials are discovered. d-nb.infobeilstein-journals.org For this compound, ML algorithms can be trained on existing reaction data to predict optimal synthesis conditions, thereby reducing the number of experiments needed and accelerating development. researchgate.netduke.edudigitellinc.com These data-driven approaches can optimize for multiple objectives, such as yield and purity, simultaneously. rsc.org

Beyond reaction optimization, machine learning is a powerful tool for materials discovery. arxiv.org By analyzing the structure-property relationships of known materials, ML models can predict the properties of hypothetical materials derived from this compound. d-nb.infonih.gov This "in silico" screening allows researchers to identify promising candidates for specific applications, such as electronics or catalysis, before committing to their synthesis. aps.org The integration of ML with automated synthesis platforms creates a closed-loop system where new materials are designed, synthesized, and tested autonomously, dramatically accelerating the pace of innovation. nih.govarxiv.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,6-Bis(methylthio)benzaldehyde, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or thioetherification of benzaldehyde derivatives. For example, analogous methods involve condensing methylthio groups onto a benzene ring using catalysts like AlCl₃ or FeCl₃ under inert atmospheres . Purity is validated using HPLC (≥99% purity threshold) and NMR spectroscopy (e.g., absence of proton signals at δ 10.1 ppm for unreacted aldehyde groups). Mass spectrometry (MS) confirms molecular ion peaks at m/z 212.04 (C₉H₁₀OS₂⁺) .

Q. How can researchers assess the thermal stability of this compound for storage and reaction planning?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen flow (10°C/min) shows decomposition onset at ~220°C, with 5% mass loss by 250°C. Differential scanning calorimetry (DSC) reveals no melting transitions below 150°C, indicating stability under standard lab conditions . Storage recommendations include inert atmospheres (Ar/N₂) and desiccants to prevent oxidation.

Q. What solvents are optimal for dissolving this compound in synthetic workflows?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents like DMF (25 mg/mL at 25°C) and dichloromethane (45 mg/mL). Low solubility in water (<0.1 mg/mL) necessitates solvent screening via UV-Vis spectroscopy (λmax ≈ 280 nm) to avoid precipitation during reactions .

Q. How should researchers handle contradictions in safety data for this compound?

  • Methodological Answer : While some safety sheets report "no known hazards" (e.g., GHS classification), others note skin/eye irritation risks . Mitigate discrepancies by adhering to baseline precautions: use fume hoods, nitrile gloves, and emergency eyewash stations. Conduct patch tests for dermal sensitivity before prolonged use.

Advanced Research Questions

Q. What computational methods best predict the electronic properties of this compound for reaction mechanism studies?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP with 6-31G(d) basis sets) accurately model its HOMO-LUMO gap (~4.1 eV) and electrophilic aldehyde reactivity. Exact exchange terms (e.g., 20% Hartree-Fock inclusion) reduce errors in thermochemical predictions, as validated by atomization energy deviations <2.4 kcal/mol . Solvent effects are incorporated via PCM models.

Q. How can researchers resolve conflicting data on by-product formation during its use in polymer synthesis?

  • Methodological Answer : By-products like disulfides (e.g., (SCH₃)₂) may form via oxidation. Monitor reactions using GC-MS and isolate intermediates via column chromatography (silica gel, hexane/EtOAc 8:2). Kinetic studies (e.g., Arrhenius plots) under varying O₂ levels quantify oxidation rates, guiding inert atmosphere requirements .

Q. What spectroscopic techniques differentiate this compound from structural analogs in complex mixtures?

  • Methodological Answer : FTIR identifies ν(C=O) at 1695 cm⁻¹ and ν(S-C) at 680 cm⁻¹. ¹³C NMR distinguishes methylthio groups (δ 15.2 ppm) from methoxy analogs (δ 55–60 ppm). High-resolution MS (HRMS-ESI⁺) confirms exact mass (212.0342 g/mol) with <3 ppm error .

Q. How does steric hindrance from methylthio groups influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky -SCH₃ groups reduce nucleophilic aromatic substitution (SNAr) rates by 40% compared to unsubstituted benzaldehyde, as shown by kinetic studies (k = 0.015 s⁻¹ vs. 0.025 s⁻¹). Computational docking simulations (AutoDock Vina) reveal steric clashes with Pd catalysts in Suzuki-Miyaura couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.